molecular formula C13H9ClO2 B6380741 3-Chloro-5-(4-formylphenyl)phenol, 95% CAS No. 1261891-81-9

3-Chloro-5-(4-formylphenyl)phenol, 95%

Cat. No.: B6380741
CAS No.: 1261891-81-9
M. Wt: 232.66 g/mol
InChI Key: AWQQJIWHOHAQEI-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-formylphenyl)phenol (C₁₃H₉ClO₂; molar mass 232.66 g/mol) is a trisubstituted phenolic compound featuring a chlorine atom at position 3, a 4-formylphenyl group at position 5, and a hydroxyl group at position 1. The formyl (-CHO) substituent confers electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group (pKa ~8–10, estimated based on analogous structures). This compound is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation, with a purity of 95% ensuring its utility in organic synthesis and materials science. Its primary applications include serving as a precursor for Schiff base formation in optoelectronic materials and covalent organic frameworks (COFs) .

Properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQJIWHOHAQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685858
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-81-9
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS 1261904-62-4)
  • Structure : C₁₃H₁₁ClO₂ (molar mass 234.68 g/mol) with a hydroxymethyl (-CH₂OH) group at the 4-position of the phenyl ring.
  • Acidity: The hydroxymethyl group is electron-donating, reducing phenolic acidity (pKa ~10–12) compared to the formyl-substituted analog.
  • Reactivity: The -CH₂OH group enables esterification or oxidation to a formyl group, offering synthetic flexibility. However, it is less reactive in Schiff base formation than 3-Chloro-5-(4-formylphenyl)phenol .
3-Chloro-5-(methylsulfanyl)phenol (CAS 66624-02-0)
  • Structure : C₇H₇ClOS (molar mass 174.65 g/mol) with a methylsulfanyl (-SMe) group.
  • Acidity : The -SMe group is weakly electron-donating, resulting in a higher pKa (~9.5–10.5) than the formyl analog.
  • Applications: Sulfur-containing phenols are utilized in agrochemicals and pharmaceuticals due to their thiol-mediated reactivity .
3-Chloro-5-(2-methylphenyl)phenol
  • Structure : Features a methyl (-CH₃) group on the adjacent phenyl ring.
  • Acidity : The methyl group’s electron-donating effect raises the pKa (~10–11), reducing acidity compared to the formyl derivative.
  • Solubility: Enhanced lipophilicity due to the methyl group improves solubility in non-polar solvents .

Electronic and Thermal Properties

3,5-Bis(4-methoxyphenyl)-2-phenylphenol (Compound 9d)
  • Structure : Methoxy (-OCH₃) groups at positions 3 and 3.
  • Electronic Effects: Electron-donating methoxy groups increase electron density on the phenol ring, lowering acidity (pKa ~10–12).
  • Thermal Stability: Methoxy-substituted phenols exhibit stability up to 250°C, comparable to formyl analogs but with lower decomposition temperatures due to weaker hydrogen bonding .
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.d)
  • Structure : Contains a trifluoromethyl (-CF₃) group.
  • Acidity: The strong electron-withdrawing -CF₃ group significantly lowers the pKa (~6–7), making it more acidic than 3-Chloro-5-(4-formylphenyl)phenol.
  • Applications : Used in fluorinated agrochemicals for enhanced bioactivity and metabolic stability .

Solubility and Functionalization Potential

Compound Key Substituent Solubility Profile Functionalization Potential
3-Chloro-5-(4-formylphenyl)phenol -CHO (electron-withdrawing) Moderate in DMSO, DMF; low in hexane High (Schiff bases, COFs)
3-Chloro-5-(hydroxymethylphenyl)phenol -CH₂OH (polar) High in polar solvents (e.g., water) Oxidation to formyl, esterification
3-Chloro-5-(methylsulfanyl)phenol -SMe (lipophilic) High in chloroform, ethyl acetate Thioether oxidation, nucleophilic substitution
3-Chloro-5-(2-methylphenyl)phenol -CH₃ (non-polar) High in toluene, ethers Limited due to inert methyl group

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